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molecular formula C21H17NO2 B1616093 4-(Diphenylamino)cinnamic acid CAS No. 25069-29-8

4-(Diphenylamino)cinnamic acid

Cat. No. B1616093
M. Wt: 315.4 g/mol
InChI Key: TUXUJVDBDXGHMS-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365230B2

Procedure details

All glassware was dried in a drying oven heated to 140° C. Malonic acid was dried on a high vacuum line over P2O5 and then stored in a nitrogen purged glovebox. Pyridine (Aldrich, anhydrous, 99.8%) and piperidine were used as received and stored in the glovebox. In a 100 mL round bottom flask equipped with a stir bar, condenser and nitrogen inlet-outlet was dissolved malonic acid (2.3 g, 22.0 mmol) in 20 mL pyridine. 4-(N,N-Diphenylamino)benzaldehyde (5.0 g, 18.3 mmol) was added and addition of 20 mL pyridine was necessary to obtain a solution. Piperidine (0.18 mL, 1.8 mmol) was added and the solution was heated to reflux. After heating for 25 hours, malonic acid (0.60 g, 5.8 mmol) was added and heating was resumed for an additional 2.5 h after which time no further reaction was observed. The reaction mixture was allowed to cool to room temperature and then poured into a stirring mixture of 12 N HCl in ice water (1:5). The mixture was filtered and the solids rinsed three times with 20 mL water. The solids were collected and the crude product was purified by recrystallization from 5:3 hexanes:EtOAc at 4° C. The mother liquor was concentrated and recrystallized in a similar fashion from 7:3 hexanes:ethyl acetate. The combined crops give 3.1 g of a light brown powder. The yield was 55%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
light brown powder
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[C:8]1([N:14]([C:21]2[CH:28]=[CH:27][C:24](C=O)=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N1CCCCC1.Cl>N1C=CC=CC=1>[C:21]1([N:14]([C:8]2[CH:9]=[CH:10][C:11]([CH:1]=[CH:2][C:3]([OH:5])=[O:4])=[CH:12][CH:13]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:22]=[CH:23][CH:24]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0.18 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All glassware was dried in a drying oven
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Malonic acid was dried on a high vacuum line over P2O5
CUSTOM
Type
CUSTOM
Details
stored in a nitrogen purged glovebox
CUSTOM
Type
CUSTOM
Details
In a 100 mL round bottom flask equipped with a stir bar, condenser and nitrogen inlet-outlet
CUSTOM
Type
CUSTOM
Details
to obtain a solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 25 hours
Duration
25 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
after which time no further reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids rinsed three times with 20 mL water
CUSTOM
Type
CUSTOM
Details
The solids were collected
CUSTOM
Type
CUSTOM
Details
the crude product was purified by recrystallization from 5:3 hexanes
CUSTOM
Type
CUSTOM
Details
at 4° C
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized in a similar fashion from 7:3 hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
light brown powder
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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